2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzoic acid, 4-methyl-1,3-benzothiazole, and 3-pyridinemethanol. The synthetic route may involve the following steps:
Formation of Benzothiazole Derivative: The 4-methyl-1,3-benzothiazole is synthesized through a cyclization reaction involving 4-methylthiobenzanilide and sulfur.
Amide Bond Formation: The benzothiazole derivative is then reacted with 2,3-dimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Pyridine Substitution: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction using 3-pyridinemethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzoic acid
- 4-methyl-1,3-benzothiazole
- 3-pyridinemethanol
Uniqueness
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-4-11-19-20(15)25-23(30-19)26(14-16-8-6-12-24-13-16)22(27)17-9-5-10-18(28-2)21(17)29-3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDATWJSDNVIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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